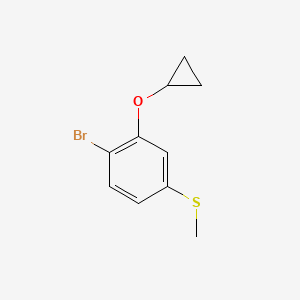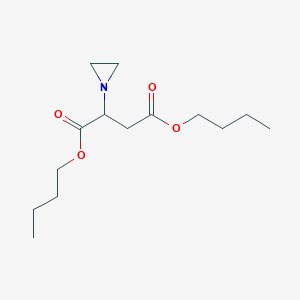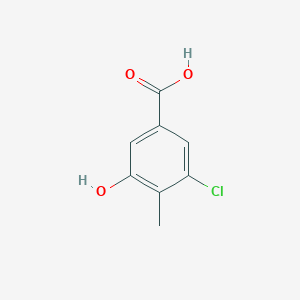
4-Ethenylbenzeneacetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenylbenzeneacetic acid ethyl ester, also known as ethyl 4-ethenylbenzeneacetate, is an organic compound with the molecular formula C12H14O2. It is an ester derived from the reaction of 4-ethenylbenzeneacetic acid and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethenylbenzeneacetic acid ethyl ester can be synthesized through the esterification of 4-ethenylbenzeneacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of acid catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Ethenylbenzeneacetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-ethenylbenzeneacetic acid and ethanol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed
Hydrolysis: 4-Ethenylbenzeneacetic acid and ethanol.
Reduction: 4-Ethenylbenzeneethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Ethenylbenzeneacetic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethenylbenzeneacetic acid ethyl ester involves its interaction with various molecular targets depending on the specific application. In organic synthesis, it acts as a reactant that undergoes nucleophilic acyl substitution reactions. In biological systems, its ester group can be hydrolyzed to release the active acid form, which may interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different applications.
Methyl butanoate: Another ester with comparable chemical properties but distinct uses in flavor and fragrance industries.
Uniqueness
4-Ethenylbenzeneacetic acid ethyl ester is unique due to its ethenyl group, which provides additional reactivity and potential for polymerization. This distinguishes it from simpler esters like ethyl acetate and methyl butanoate, which lack this functional group .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
ethyl 2-(4-ethenylphenyl)acetate |
InChI |
InChI=1S/C12H14O2/c1-3-10-5-7-11(8-6-10)9-12(13)14-4-2/h3,5-8H,1,4,9H2,2H3 |
InChI Key |
UPKOVKMNWQZTFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



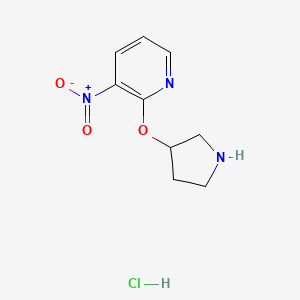

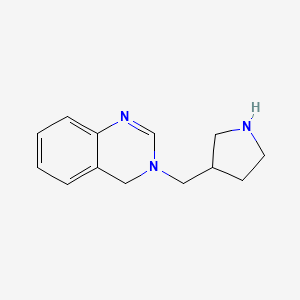
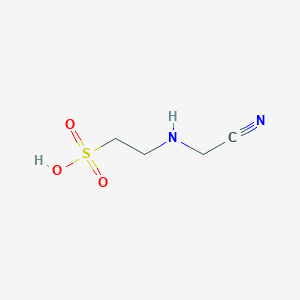
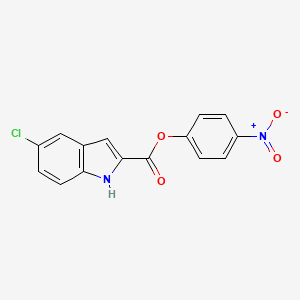
![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)
![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)
